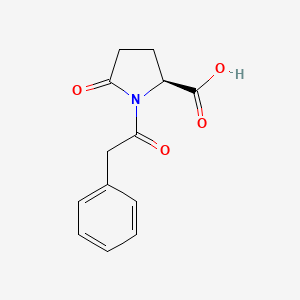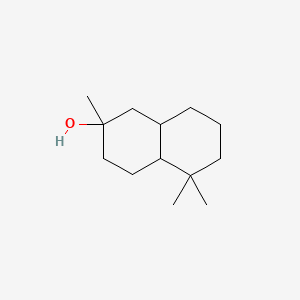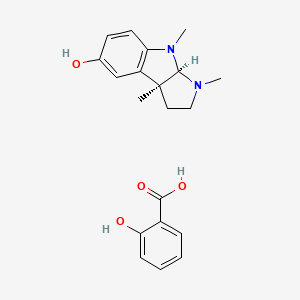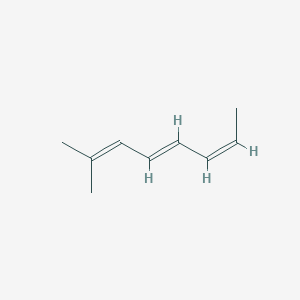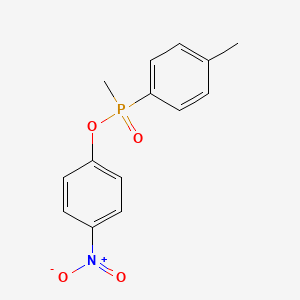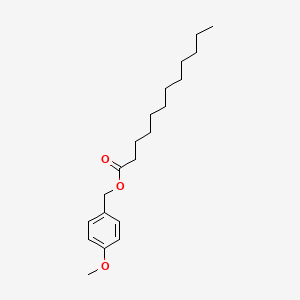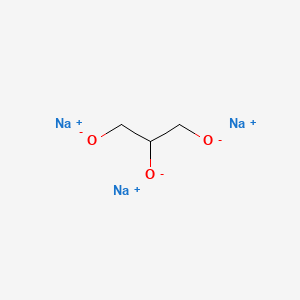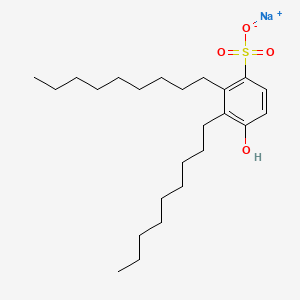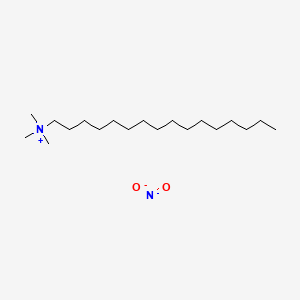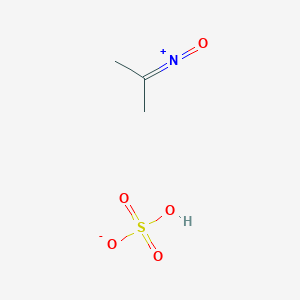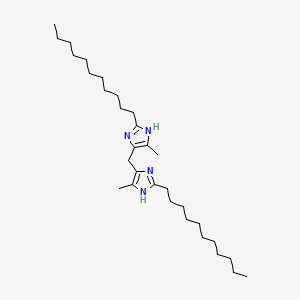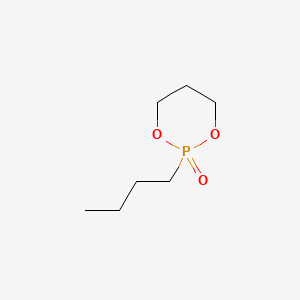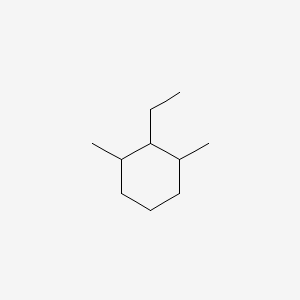
Cyclohexane, 2-ethyl-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 2-ethyl-1,3-dimethyl- is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where the hydrogen atoms at positions 2, 1, and 3 are replaced by ethyl and methyl groups, respectively. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, 2-ethyl-1,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of cyclohexane, 2-ethyl-1,3-dimethyl- may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic processes. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane, 2-ethyl-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert cyclohexane, 2-ethyl-1,3-dimethyl- to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can replace hydrogen atoms with halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: Cl2, Br2, UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
Cyclohexane, 2-ethyl-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane chemistry and conformational analysis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclohexane, 2-ethyl-1,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and stability, making it suitable for various chemical transformations. The pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions.
Comparación Con Compuestos Similares
- Cyclohexane, 1-ethyl-2,3-dimethyl-
- Cyclohexane, 1,3-dimethyl-
- Cyclohexane, 1,1-dimethyl-3-ethyl-
Comparison: Cyclohexane, 2-ethyl-1,3-dimethyl- is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different conformational preferences and steric interactions, affecting its behavior in chemical reactions and applications.
Propiedades
Número CAS |
7045-67-2 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
2-ethyl-1,3-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-10-8(2)6-5-7-9(10)3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
QZUJWESVOYGMQY-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CCCC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


